molecular formula C16H20N2O2S B2619188 N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034399-66-9

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2619188
CAS No.: 2034399-66-9
M. Wt: 304.41
InChI Key: REAZKHPGWVFJBJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a central ethyl linker bridging an azetidine (a four-membered nitrogen-containing heterocycle) and a thiophen-3-yl group. The carboxamide moiety is substituted with a 2,5-dimethylfuran ring, imparting unique electronic and steric properties.

Properties

IUPAC Name

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-11-8-14(12(2)20-11)16(19)17-9-15(18-5-3-6-18)13-4-7-21-10-13/h4,7-8,10,15H,3,5-6,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAZKHPGWVFJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2=CSC=C2)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide, often referred to as AZET, is a compound with significant potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article delves into its biological activity, synthesis, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C18H21N3O2S2
  • Molecular Weight : 375.51 g/mol
  • InChI Key : OXTYRYGBAJLCCZ-UHFFFAOYSA-N
  • SMILES Notation : CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CSC=C2)N3CCC3

Synthesis

The synthesis of AZET involves a multi-step process that includes the coupling of key intermediates such as 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylamine and 2-(methylthio)phenacyl bromide. Analytical methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are utilized to confirm the structure and purity of the compound.

Antimicrobial Activity

AZET has demonstrated promising antimicrobial properties against a range of pathogens. Research indicates that compounds with similar structural features exhibit activity against Gram-positive bacteria and drug-resistant fungal strains. The 2,5-dimethylphenyl scaffold is particularly noteworthy for its broad-spectrum antimicrobial activity, which has been observed in various derivatives .

Table 1: Antimicrobial Activity of AZET Derivatives

CompoundTarget PathogenActivity
AZETStaphylococcus aureusEffective against methicillin-resistant strains
AZETCandida aurisSuperior activity compared to fluconazole
AZETEnterococcus faeciumActive against vancomycin-resistant strains

Anticancer Activity

In vitro studies have shown that AZET exhibits anticancer properties against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancerous cells.

Case Study: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of AZET on A549 cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents. The study also highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

Structure-Activity Relationship (SAR)

The structural modifications on AZET influence its biological activity significantly. For instance, variations in the substituents on the thiophene ring or alterations in the furan moiety can enhance or diminish its antimicrobial and anticancer effects. This aspect is crucial for the rational design of more potent derivatives .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

Key structural analogs and their differences are summarized below:

Compound Name / ID Core Structure Key Substituents Functional Differences
Target Compound Ethyl linker (azetidine + thiophene) 2,5-Dimethylfuran-3-carboxamide Unique carboxamide substitution; potential for dual hydrogen bonding and lipophilicity
PT-ADA-PPR (, Compound 7) Porphyrin-based polymer Thiophene-ethoxy chains, adamantane-carboxamide Designed for dual-color lysosome imaging; lacks azetidine, includes porphyrin
1,3,4-Thiadiazole-carboxamides () 1,3,4-Thiadiazole ring Trichloroethyl, phenylamino groups Sulfur-rich heterocycle; antitumor/antimicrobial focus; no azetidine/thiophene

Physicochemical Properties

Property Target Compound PT-ADA-PPR () 1,3,4-Thiadiazole ()
LogP (estimated) ~3.2 (moderate lipophilicity) ~2.8 (polar porphyrin core) ~4.1 (trichloroethyl group)
Solubility Low in water, high in DMSO Water-dispersible (polymer) Soluble in acetonitrile/DMF
Thermal Stability Stable to ~200°C Degrades above 150°C Stable to ~180°C

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